molecular formula C8H2BrFN2 B12816244 5-Bromo-4-fluoroisophthalonitrile

5-Bromo-4-fluoroisophthalonitrile

Cat. No.: B12816244
M. Wt: 225.02 g/mol
InChI Key: DTRAMHOOIBXUCJ-UHFFFAOYSA-N
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Description

5-Bromo-4-fluoroisophthalonitrile is a halogenated benzonitrile derivative characterized by a bromine atom at the 5-position and a fluorine atom at the 4-position of the aromatic ring, with two nitrile groups at the 1- and 3-positions (isophthalonitrile backbone). This compound’s unique substitution pattern confers distinct electronic and steric properties, making it valuable in synthesizing pharmaceuticals, agrochemicals, and advanced materials.

Properties

Molecular Formula

C8H2BrFN2

Molecular Weight

225.02 g/mol

IUPAC Name

5-bromo-4-fluorobenzene-1,3-dicarbonitrile

InChI

InChI=1S/C8H2BrFN2/c9-7-2-5(3-11)1-6(4-12)8(7)10/h1-2H

InChI Key

DTRAMHOOIBXUCJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C#N)F)Br)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-fluoroisophthalonitrile typically involves halogenation reactions. One common method is the bromination of 4-fluoroisophthalonitrile using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in a suitable solvent, such as acetic acid, at elevated temperatures to ensure complete substitution .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-4-fluoroisophthalonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substituted Isophthalonitriles: Depending on the nucleophile used.

    Biaryl Compounds: Formed through coupling reactions.

Scientific Research Applications

5-Bromo-4-fluoroisophthalonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-4-fluoroisophthalonitrile in chemical reactions involves the activation of the bromine or fluorine atoms, making them susceptible to nucleophilic attack. In coupling reactions, the palladium catalyst facilitates the formation of carbon-carbon bonds by coordinating with the bromine atom and the boronic acid .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The following table summarizes key structural analogues and their similarity scores relative to 5-Bromo-4-fluoroisophthalonitrile, as derived from molecular similarity algorithms (e.g., Tanimoto coefficients):

CAS No. Compound Name Substituents (Position) Molecular Formula Similarity Score
1269493-45-9 5-Bromo-2-fluoro-4-methylbenzonitrile Br (5), F (2), CH₃ (4) C₈H₄BrFN 0.96
1427438-75-2 4-Bromo-2-fluoro-6-methylbenzonitrile Br (4), F (2), CH₃ (6) C₈H₄BrFN 0.96
133541-45-4 4-Bromo-2,5-difluorobenzonitrile Br (4), F (2,5) C₇H₂BrF₂N 0.92
1126779-33-6 4-Bromo-2-chloro-5-fluorobenzonitrile Br (4), Cl (2), F (5) C₇H₂BrClFN N/A

Key Observations :

  • Substituent Position : The position of bromine and fluorine significantly impacts reactivity. For example, 5-Bromo-2-fluoro-4-methylbenzonitrile (CAS 1269493-45-9) shares a high similarity (0.96) due to analogous halogen placement but differs in the methyl group at position 4, which enhances steric bulk and lipophilicity .
  • Di- vs. Mono-Halogenation: 4-Bromo-2,5-difluorobenzonitrile (CAS 133541-45-4) exhibits reduced similarity (0.92) due to additional fluorine at position 5, altering electronic density and reaction pathways .

Physicochemical Properties

While explicit data for this compound are unavailable, trends among analogues suggest:

  • Molecular Weight: Methyl-substituted derivatives (e.g., CAS 1269493-45-9) have higher molecular weights (~214 g/mol) compared to non-methylated analogues (~200 g/mol), influencing solubility and melting points.
  • Polarity : Nitrile groups and halogens enhance polarity, favoring solubility in polar aprotic solvents (e.g., DMF, acetonitrile).

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